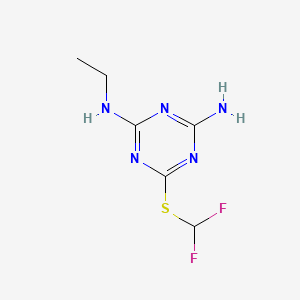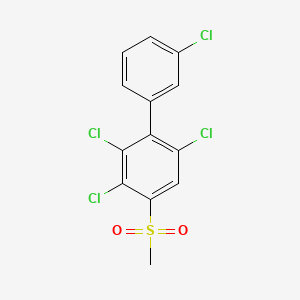
Acridine, 9,9'-oxybis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acridine, 9,9’-oxybis-: is an organic compound that belongs to the class of heterocyclic aromatic compounds. It is characterized by the presence of a nitrogen atom within its ring structure. Acridine derivatives have been widely studied due to their broad range of biological activities and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Ullmann Reaction: One common method for synthesizing acridine derivatives involves the Ullmann reaction.
Industrial Production Methods: Acridine can be separated from coal tar by extracting with dilute sulfuric acid. The addition of potassium dichromate to this solution precipitates acridine bichromate, which is then decomposed using ammonia .
Chemical Reactions Analysis
Types of Reactions:
Reduction: Acridines can be reduced to 9,10-dihydroacridines, sometimes referred to as leucoacridines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate
Reduction: Various reducing agents
Substitution: Alkyl iodides and alkaline potassium ferricyanide
Major Products:
Oxidation: Acridinic acid
Reduction: 9,10-dihydroacridines
Substitution: N-alkyl acridones
Scientific Research Applications
Acridine derivatives have a wide range of applications in scientific research due to their unique physical and chemical properties :
Chemistry: Used as dyes and fluorescent materials for the visualization of biomolecules.
Biology: Acridine derivatives are known for their DNA intercalation properties, making them useful in studying DNA and related enzymes.
Medicine: Exhibits anticancer, antimicrobial, antimalarial, and antiviral activities.
Industry: Utilized in laser technologies and as pigments and dyes in various industrial applications.
Mechanism of Action
The primary mechanism by which acridine derivatives exert their effects is through DNA intercalation . The planar structure of acridine allows it to insert between nucleotide base pairs in the DNA helix, disrupting the helical structure and affecting biological processes involving DNA and related enzymes . This intercalation is facilitated by charge transfer and π-stacking interactions .
Comparison with Similar Compounds
Similar Compounds:
- Acriflavine
- Proflavine
- Phenothiazine
- Quinoline
Comparison:
- Acriflavine and Proflavine: Both share the acridine-3,6-diamine structural component and are known for their antibacterial properties .
- Phenothiazine: Similar in structure but contains sulfur instead of nitrogen. It is used as an antipsychotic and antihelminthic agent .
- Quinoline: Structurally related but contains a nitrogen atom at a different position. It is used in antimalarial drugs .
Acridine, 9,9’-oxybis- stands out due to its unique planar structure and broad range of biological activities, making it a valuable compound in various fields of research and industry.
Properties
| 95256-37-4 | |
Molecular Formula |
C26H16N2O |
Molecular Weight |
372.4 g/mol |
IUPAC Name |
9-acridin-9-yloxyacridine |
InChI |
InChI=1S/C26H16N2O/c1-5-13-21-17(9-1)25(18-10-2-6-14-22(18)27-21)29-26-19-11-3-7-15-23(19)28-24-16-8-4-12-20(24)26/h1-16H |
InChI Key |
HKJQFPJLYKEDJR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)OC4=C5C=CC=CC5=NC6=CC=CC=C64 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Cyclohexene, 3-[(2-bromo-2-propenyl)oxy]-](/img/structure/B14336563.png)
![2-(Trimethylsilyl)-5-[(trimethylsilyl)oxy]phosphinine](/img/structure/B14336621.png)

![[1,4,2]Diazaphospholo[4,5-a]pyridine](/img/structure/B14336641.png)
